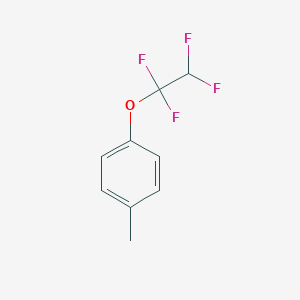

4-(1,1,2,2-Tetrafluoroethoxy)toluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACIXOPZIXUAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169644 | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-11-7 | |

| Record name | 1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,β,β-tetrafluoro-p-methylphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(1,1,2,2-Tetrafluoroethoxy)toluene CAS number

An In-Depth Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)toluene

Introduction

This compound, identified by the CAS Number 1737-11-7 , is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety (-OCF₂CF₂H) into molecular scaffolds is a key strategy for modulating physicochemical and pharmacological properties. This functional group can enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for the design of novel pharmaceuticals and agrochemicals.[4] This guide provides a comprehensive overview of its properties, a validated synthesis protocol, characterization techniques, and its applications, particularly within the context of drug development.

Physicochemical and Spectroscopic Data

The inherent properties of this compound are critical for its application in synthesis and material design. The strong carbon-fluorine bonds contribute to its thermal and chemical stability.

| Property | Value | Source |

| CAS Number | 1737-11-7 | [1][2][3] |

| Molecular Formula | C₉H₈F₄O | [2][3][5] |

| Molecular Weight | 208.15 g/mol | [2][3] |

| Boiling Point | 67-69 °C at 14 mmHg | [1][3] |

| Density | 1.25 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.422 | [1] |

| Flash Point | 61.5 °C | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a nucleophilic addition of a phenoxide to tetrafluoroethylene (TFE). This process, a variation of the Williamson ether synthesis, is a robust and scalable method for forming the aryl-tetrafluoroethyl ether linkage.

Core Reaction: The reaction involves the deprotonation of p-cresol (4-methylphenol) to form the corresponding phenoxide anion. This highly nucleophilic species then attacks the electron-deficient double bond of tetrafluoroethylene. The resulting intermediate is subsequently protonated, often by the solvent or during aqueous workup, to yield the final product.

Causality of Experimental Choices:

-

Base Selection: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to quantitatively deprotonate the phenolic hydroxyl group of p-cresol, which has a pKa of approximately 10. The resulting phenoxide is a potent nucleophile necessary for the subsequent reaction.

-

Solvent System: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is ideal. These solvents effectively solvate the cation (Na⁺ or K⁺) without interfering with the nucleophilicity of the phenoxide anion, thereby accelerating the reaction rate.

-

Reactant: Tetrafluoroethylene (TFE) is a gaseous reagent and must be handled with appropriate safety measures in a well-ventilated fume hood and a closed system.[6] Its high reactivity is driven by the electron-withdrawing fluorine atoms.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps from starting materials to the purified final product.

Caption: A workflow diagram for the synthesis of this compound.

Applications in Drug Development

The introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry.[7] The tetrafluoroethoxy group, in particular, offers several advantages:

-

Metabolic Stability: The high strength of the C-F bond makes the tetrafluoroethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate, leading to improved pharmacokinetic profiles.

-

Lipophilicity Modulation: Fluorine is highly electronegative yet the tetrafluoroethoxy group can increase the overall lipophilicity of a molecule. This property is crucial for enhancing membrane permeability and oral bioavailability.

-

Conformational Control: The bulky and electronically distinct nature of the group can influence the conformation of a molecule, potentially locking it into a bioactive shape that enhances binding to its biological target.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions.

-

Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a condenser, add p-cresol (10.8 g, 0.1 mol) and anhydrous N,N-dimethylformamide (DMF) (100 mL).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (4.4 g, 60% dispersion in mineral oil, 0.11 mol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating the formation of the sodium phenoxide.

-

Addition of TFE: Cool the reaction mixture to 0 °C. Bubble tetrafluoroethylene (TFE) gas through the solution at a controlled rate for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add 50 mL of cold water to quench any unreacted sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation (refer to boiling point data) to yield this compound as a colorless liquid.

Protocol 2: Structural Characterization

A self-validating system requires rigorous confirmation of the product's identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the aromatic protons on the toluene ring, the methyl group protons, and the terminal proton of the tetrafluoroethoxy group (-CF₂H), each with characteristic chemical shifts and coupling patterns.

-

¹⁹F NMR: Is essential for confirming the fluorine environment. Two distinct signals corresponding to the -OCF₂- and -CF₂H fluorine atoms are expected, with characteristic fluorine-fluorine and fluorine-hydrogen coupling.

-

¹³C NMR: Will show the expected number of carbon signals for the aromatic ring, the methyl group, and the two carbons of the tetrafluoroethoxy chain.

-

-

Mass Spectrometry (MS): Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight (208.15 g/mol ) and provide a fragmentation pattern consistent with the structure.

-

Infrared (IR) Spectroscopy: Will show characteristic C-F stretching vibrations in the 1100-1300 cm⁻¹ region, aromatic C-H stretches, and C-O ether stretches.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Classification: The compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]

-

Hazard Statements:

-

Precautionary Statements:

Always consult the full Safety Data Sheet (SDS) before use. Handle the compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Chemical Structure Visualization

Sources

- 1. This compound | 1737-11-7 [chemicalbook.com]

- 2. 1737-11-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound | 1737-11-7 | INDOFINE Chemical Company [indofinechemical.com]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. airgas.com [airgas.com]

- 7. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(1,1,2,2-Tetrafluoroethoxy)toluene physical properties

An In-Depth Technical Guide to the Physical Properties of 4-(1,1,2,2-Tetrafluoroethoxy)toluene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1737-11-7) is a fluorinated aromatic ether. Its structure, featuring a toluene core linked to a tetrafluoroethyl moiety via an ether bond, imparts unique properties relevant to medicinal chemistry and materials science. The incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons like this compound valuable in drug design. This guide provides a comprehensive overview of its core physical properties, outlines detailed methodologies for their determination, and offers insights into the scientific principles underpinning these measurements.

Section 1: Core Physicochemical Properties

The defining physical characteristics of this compound are summarized below. These values are critical for its handling, purification, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1737-11-7 | [1][2] |

| Molecular Formula | C₉H₈F₄O | [2] |

| Molecular Weight | 208.15 g/mol | [2] |

| Appearance | Clear, colorless liquid | Assumed from typical purity |

| Boiling Point | 67-69 °C at 14 mmHg | [1][2] |

| Density | 1.25 g/cm³ (at 20-25°C) | [1] |

| Refractive Index (n_D_) | 1.422 (at 20°C) | [1] |

| Flash Point | 61.5 °C | [1] |

| Melting Point | Not available in the reviewed literature. The compound is a liquid at standard temperature and pressure. |

Section 2: Spectroscopic Signature Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons: The toluene ring will exhibit a classic AA'BB' system, with two doublets in the aromatic region (typically δ 6.9-7.3 ppm). The protons ortho to the electron-donating methyl group will appear slightly upfield compared to those ortho to the electron-withdrawing tetrafluoroethoxy group.

-

Methyl Protons (-CH₃): A sharp singlet integrating to three protons will be present in the aliphatic region (typically δ 2.3-2.4 ppm).

-

CHF₂- Proton: The single proton on the tetrafluoroethoxy group will appear as a triplet of triplets due to coupling with the two adjacent fluorine atoms (²J_HF_) and the two terminal fluorine atoms (³J_HF_). This complex multiplet is expected significantly downfield (typically δ 5.8-6.5 ppm).

-

-

¹³C NMR: The carbon spectrum provides information on the number of chemically non-equivalent carbons. Due to the molecule's symmetry, 7 distinct signals are predicted.[3][4]

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-160 ppm). The carbon attached to the oxygen (C-O) will be the most downfield of this group.

-

Methyl Carbon: One signal in the aliphatic region (δ ~20 ppm).

-

Tetrafluoroethoxy Carbons: Two signals, both showing complex splitting due to C-F coupling. The -O-CF₂- carbon will be a triplet, and the -CHF₂ carbon will also be a triplet. These will be in the δ 110-130 ppm range.

-

-

¹⁹F NMR: This technique is highly sensitive to the chemical environment of fluorine atoms. Two distinct signals are expected, each appearing as a doublet of doublets, confirming the presence of two different fluorine environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The expected key absorptions for this compound include:

-

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=C stretching (aromatic ring): ~1500-1600 cm⁻¹

-

C-O-C stretching (ether linkage): A strong band around 1050-1250 cm⁻¹

-

C-F stretching: Very strong, characteristic absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹

Section 3: Methodologies for Physical Property Determination

The accuracy of physical property data is contingent on the rigor of the experimental method. This section details authoritative, step-by-step protocols for measuring the key properties of liquid organic compounds like this compound.

Boiling Point Determination via Thiele Tube

Expertise & Rationale: This microscale method is ideal for determining the boiling point with a small sample volume. The Thiele tube's design facilitates uniform heating of the heat-transfer fluid (mineral oil) via convection, ensuring a gradual and controlled temperature increase.[5] The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[6] This is observed when a rapid, continuous stream of bubbles emerges from a submerged capillary tube.

Experimental Protocol:

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube (fusion tube).

-

Capillary Tube Insertion: Place a melting point capillary tube, sealed at one end, into the fusion tube with the open end down.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should align with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a microburner. Observe the capillary tube. A slow stream of bubbles will initially emerge as trapped air expands.

-

Measurement: Continue heating until a rapid, continuous stream of bubbles escapes from the capillary tip. Note the temperature; this is the boiling point.

-

Confirmation: Remove the heat source. The bubbling will slow and stop. The liquid will be drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the precise boiling point.

-

Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be necessary for standardization.

Visualization of Workflow:

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Density Measurement via Digital Density Meter

Expertise & Rationale: Modern digital density meters, operating under standards like ASTM D4052, provide rapid and highly accurate density measurements.[7][8] The underlying principle is the oscillating U-tube. The sample is introduced into a U-shaped borosilicate glass tube, which is electronically excited to oscillate at its characteristic frequency. This frequency changes based on the mass of the sample in the tube. The instrument precisely measures this change in frequency and calculates the density.[9] Built-in temperature control is critical, as density is temperature-dependent.

Experimental Protocol:

-

Instrument Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and deionized, degassed water as standards.

-

Temperature Equilibration: Set the instrument to the desired temperature (e.g., 20.0 °C ± 0.1 °C) and allow it to stabilize.

-

Sample Introduction: Using a clean, dry syringe, draw up approximately 2 mL of this compound.

-

Injection: Inject the sample into the U-tube cell, ensuring there are no air bubbles. The presence of bubbles will lead to erroneously low density readings.

-

Measurement: Allow the reading to stabilize. The instrument will display the density directly, typically in g/cm³ or g/mL.

-

Cleaning: After measurement, flush the cell thoroughly with appropriate solvents (e.g., ethanol followed by acetone) and dry completely with a stream of air or nitrogen before the next measurement.

Visualization of Workflow:

Caption: Workflow for Density Measurement using an Oscillating U-Tube Meter.

Refractive Index Measurement via Abbe Refractometer

Expertise & Rationale: The refractive index is a fundamental physical constant defined as the ratio of the speed of light in a vacuum to its speed in the medium.[10] It is measured using a refractometer, with the Abbe refractometer being a common laboratory instrument. The measurement is based on the principle of total internal reflection.[11] Light from an internal source passes through a prism with a high refractive index. When a liquid sample with a lower refractive index is placed on the prism, the light is refracted at a critical angle that depends on the sample's refractive index. The instrument's optics allow the user to observe the borderline between light and dark fields and align it with a crosshair to read the refractive index from a scale. Conformance with standards like ASTM D1218 ensures accuracy.[12]

Experimental Protocol:

-

Instrument Preparation: Turn on the refractometer's light source. Clean the surfaces of the main and auxiliary prisms with a soft tissue moistened with ethanol or acetone and allow them to dry completely.

-

Calibration Check: Place a drop of a standard with a known refractive index (e.g., distilled water, n_D_ = 1.3330 at 20°C) on the prism to verify calibration.

-

Temperature Control: Ensure that water from a circulating bath at the desired temperature (e.g., 20.0 °C) is flowing through the prism jackets.

-

Sample Application: Place 2-3 drops of this compound onto the surface of the main prism.

-

Measurement: Close the prisms together. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Refinement: Adjust the chromaticity compensator to eliminate any color fringe and sharpen the borderline.

-

Reading: Use the fine adjustment knob to center the borderline exactly on the crosshairs. Read the refractive index value from the integrated scale.

-

Cleaning: Thoroughly clean the prism surfaces immediately after use.

Section 4: Safety, Handling, and Storage

Proper handling is paramount when working with any chemical substance.

-

Safety: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a valuable fluorinated building block with well-defined physical properties that are essential for its application in research and development. This guide has consolidated its key characteristics and provided authoritative, detailed protocols for their experimental determination. By understanding both the "what" (the physical constants) and the "how" (the experimental methodologies), researchers can confidently and safely utilize this compound in their synthetic endeavors. The notable absence of publicly available experimental spectral data highlights an opportunity for future characterization work within the scientific community.

References

-

INDOFINE Chemical Company. (n.d.). This compound | 1737-11-7. Retrieved from [Link]

-

ASTM International. (2021). D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]

-

Ayalytical. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Rudolph Research Analytical. (n.d.). Refractometry - Measuring Refractive Index. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

ASTM International. (2022). D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

-

American Chemical Society. (2008). Estimation of the Normal Boiling Point of Organic Compounds. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

-

Agilent. (2019). Spectrophotometric Methods of Refractive Indices Measurement. Retrieved from [Link]

-

Powerplants 8. (n.d.). Exhibit No. 8H - ASTM Standard D4052. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Wikipedia. (n.d.). Refractive index. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

TrueDyne Sensors AG. (n.d.). Density measurement basics – part 1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tetrafluoroethylene | C2F4 | CID 8301 - PubChem. Retrieved from [Link]

-

ResearchGate. (2015). A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2). Retrieved from [Link]

-

NIST. (n.d.). Toluene. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - [13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. This compound | 1737-11-7 [chemicalbook.com]

- 2. This compound | 1737-11-7 | INDOFINE Chemical Company [indofinechemical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. store.astm.org [store.astm.org]

- 8. data.ntsb.gov [data.ntsb.gov]

- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 10. Refractive index - Wikipedia [en.wikipedia.org]

- 11. mt.com [mt.com]

- 12. store.astm.org [store.astm.org]

Introduction: The Significance of the Tetrafluoroethoxy Moiety

An In-depth Technical Guide to the Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)toluene

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for enhancing pharmacological and physicochemical properties. The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group, in particular, has garnered significant attention. Its unique electronic properties and high lipophilicity can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity.[1] this compound (CAS No. 1737-11-7) is a key building block that provides this valuable moiety, serving as a precursor for more complex molecules in pharmaceutical and agrochemical research.[2]

This guide provides a comprehensive overview of a robust synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations necessary for its successful and safe preparation in a research setting.

Synthetic Strategy: Nucleophilic Addition to an Electron-Deficient Alkene

The most direct and industrially relevant approach to constructing the target ether linkage is through the nucleophilic addition of a phenoxide to tetrafluoroethylene (TFE). A retrosynthetic analysis logically disconnects the C-O ether bond, identifying p-cresol and TFE as the primary starting materials.

While the Williamson ether synthesis is a classic method for forming ethers, it typically involves an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[3][4] In this context, an analogous reaction with a tetrafluoroethyl halide would be challenging. Instead, the high electrophilicity of the TFE double bond, induced by the four strongly electron-withdrawing fluorine atoms, makes it susceptible to attack by strong nucleophiles.

The chosen strategy, therefore, proceeds in two main stages:

-

Deprotonation of p-cresol: A suitable base is used to generate the sodium or potassium 4-methylphenoxide anion, a potent nucleophile.

-

Nucleophilic Addition: The phenoxide anion attacks the TFE molecule, followed by protonation (likely from the solvent or during work-up) to yield the final product.

Mechanism of Action: The Role of Base and Solvent

The reaction is initiated by the deprotonation of p-cresol's hydroxyl group. The choice of base is critical. While strong aqueous bases like NaOH can be used, anhydrous conditions using a stronger base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred to avoid side reactions and ensure the complete formation of the highly reactive phenoxide.[5]

The phenoxide then acts as the nucleophile. Its lone pair of electrons attacks one of the sp²-hybridized carbons of the TFE double bond. This concerted process breaks the π-bond, with the electron pair shifting to the adjacent carbon, forming a transient carbanion. This intermediate is then protonated by a proton source to give the final, stable 1,1,2,2-tetrafluoroethoxy group.

Detailed Experimental Protocol

This protocol is based on established principles of nucleophilic addition to fluoroalkenes. Researchers should adapt it based on available equipment and perform a thorough risk assessment before commencement.

Materials and Equipment:

-

High-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

-

Schlenk line or glove box for handling anhydrous reagents.

-

Standard laboratory glassware.

Reagents:

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Notes |

| p-Cresol | C₇H₈O | 108.14 | 1.0 | 10.81 g | Toxic, skin irritant[6][7] |

| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 1.1 | 4.40 g | Water-reactive, flammable |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 150 mL | Anhydrous grade |

| Tetrafluoroethylene (TFE) | C₂F₄ | 100.02 | 1.5 | ~15 g | Extremely Hazardous [8] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | Flammable |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | For drying |

Step-by-Step Procedure:

-

Phenoxide Formation: a. Under an inert atmosphere (Nitrogen or Argon), add the sodium hydride dispersion (4.40 g) to a dry three-neck flask. b. Wash the NaH dispersion three times with dry hexanes to remove the mineral oil, carefully decanting the hexane washings each time. c. Add anhydrous DMF (150 mL) to the washed NaH. d. Cool the suspension to 0 °C in an ice bath. e. Slowly add a solution of p-cresol (10.81 g) in anhydrous DMF (50 mL) dropwise to the NaH suspension. Vigorous hydrogen gas evolution will occur. Maintain the temperature below 10 °C. f. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation. The resulting solution is sodium 4-methylphenoxide.

-

Tetrafluoroethylation Reaction: a. Transfer the sodium 4-methylphenoxide solution to the high-pressure autoclave under an inert atmosphere. b. Seal the autoclave according to the manufacturer's instructions. c. Purge the autoclave headspace with nitrogen before introducing the TFE. d. Introduce tetrafluoroethylene gas into the autoclave until the pressure reaches approximately 10-15 atm. Note: This step must be performed in a specialized, reinforced fume hood or blast shield enclosure. e. Begin stirring and heat the autoclave to 70-80 °C. Monitor the internal temperature and pressure closely. The pressure will initially rise with temperature and then drop as the TFE is consumed. f. Maintain the reaction at this temperature for 8-12 hours or until the pressure stabilizes, indicating the reaction is complete.

-

Work-up and Purification: a. Cool the autoclave to room temperature. b. Carefully and slowly vent the excess TFE into a suitable scrubbing system or to a safe, designated exhaust. c. Open the autoclave and pour the reaction mixture into 500 mL of cold water. d. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether (150 mL portions). e. Combine the organic extracts and wash sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.[9] g. Purify the resulting crude oil by vacuum distillation (reported bp 67-69 °C at 14 mmHg) to yield this compound as a colorless liquid.[10]

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1737-11-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | 1737-11-7 [chemicalbook.com]

An In-depth Technical Guide to 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic ether of significant interest in materials science and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and outlines a detailed, plausible synthetic protocol. Furthermore, it delves into the expected spectroscopic characteristics, including ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry, providing a framework for its characterization. The guide also explores the compound's potential applications, particularly in the formulation of liquid crystal mixtures and as a building block in drug discovery, contextualized by the unique properties imparted by the tetrafluoroethoxy group.

Introduction: The Significance of the Tetrafluoroethoxy Moiety

The introduction of fluorine-containing substituents into organic molecules has become a cornerstone of modern chemistry, profoundly influencing their physical, chemical, and biological properties. The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group, in particular, offers a unique combination of electronic effects and metabolic stability. Unlike the more common trifluoromethoxy group, the tetrafluoroethoxy moiety provides a different steric and electronic profile, which can be strategically exploited in the design of advanced materials and novel therapeutic agents. This guide focuses on 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene, a key exemplar of this class of compounds, providing a detailed exploration of its synthesis, characterization, and potential utility.

Molecular Structure and Chemical Identity

1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene is an aromatic ether characterized by a p-tolyl group attached to a 1,1,2,2-tetrafluoroethoxy moiety.

Figure 1: Chemical structure of 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene |

| Synonyms | 4-(1,1,2,2-Tetrafluoroethoxy)toluene |

| CAS Number | 1737-11-7[1][2] |

| Molecular Formula | C₉H₈F₄O[2] |

| Molecular Weight | 208.15 g/mol [2] |

| Canonical SMILES | FC(F)C(F)(F)OC1=CC=C(C=C1)C |

Physicochemical Properties

The physicochemical properties of 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene are summarized in the table below. The data is primarily sourced from chemical suppliers and is consistent with the expected properties for a molecule of its structure and molecular weight. For comparison, data for the related compound (1,1,2,2-tetrafluoroethoxy)benzene is also included.

Table 2: Physicochemical Properties

| Property | 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene | (1,1,2,2-Tetrafluoroethoxy)benzene (for comparison) |

|---|---|---|

| Boiling Point | 67-69 °C at 14 mmHg[1] | 152-153 °C (lit.)[3][4] |

| Density | 1.25 g/cm³[1] | 1.275 g/mL at 25 °C (lit.)[3][4] |

| Refractive Index | 1.422[1] | n20/D 1.4200 (lit.)[3][4] |

| Flash Point | 61.5 °C[1] | 115 °F (46.1 °C)[3] |

The presence of the methyl group in the para position slightly alters the physical properties compared to the unsubstituted analogue.

Synthesis of 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene

The most plausible and widely applicable method for the synthesis of aryl ethers is the Williamson ether synthesis.[5] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.[6] For the synthesis of 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene, the starting materials would be p-cresol and a suitable 1,1,2,2-tetrafluoroethyl electrophile.

Figure 2: Proposed synthetic workflow for 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on the principles of the Williamson ether synthesis and general procedures for the synthesis of fluorinated ethers.

Materials:

-

p-Cresol (4-methylphenol)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

1-Iodo-1,1,2,2-tetrafluoroethane (or a similar reactive tetrafluoroethylating agent)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of p-Cresol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add p-cresol (1.0 eq.).

-

Dissolve the p-cresol in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium hydride (1.1 eq., 60% dispersion in mineral oil) in portions. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium p-methylphenoxide.

-

-

Ether Formation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add 1-iodo-1,1,2,2-tetrafluoroethane (1.2 eq.) to the solution.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: The benzene ring will exhibit a typical AA'BB' splitting pattern for a 1,4-disubstituted ring. Two doublets are expected in the range of δ 6.8-7.2 ppm.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group will appear around δ 2.3 ppm.

-

Tetrafluoroethoxy Proton: The single proton on the tetrafluoroethoxy group (-CF₂H) will appear as a triplet of triplets due to coupling with the two adjacent fluorine atoms (²JHF) and the two geminal fluorine atoms (³JHF). This complex multiplet is expected to be in the range of δ 5.8-6.4 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the oxygen (C-O) will be downfield (around δ 155-160 ppm). The carbon bearing the methyl group will be around δ 130-135 ppm. The other aromatic carbons will appear in the typical aromatic region (δ 115-130 ppm).

-

Methyl Carbon: The methyl carbon will give a signal around δ 20-22 ppm.

-

Tetrafluoroethoxy Carbons: The two carbons of the tetrafluoroethoxy group will be split by the attached fluorine atoms. The -OCF₂- carbon will appear as a triplet, and the -CF₂H carbon will appear as a triplet of triplets. These signals are expected in the range of δ 110-125 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a key tool for characterizing fluorinated compounds. For the -OCF₂CF₂H group:

-

-OCF₂- Fluorines: These two equivalent fluorine atoms will appear as a doublet due to coupling with the proton on the adjacent carbon (³JFH).

-

-CF₂H Fluorines: These two equivalent fluorine atoms will appear as a doublet of triplets due to coupling with the geminal proton (²JFH) and the two fluorine atoms on the adjacent carbon (³JFF). The typical chemical shift range for -CF₂- groups is between +80 to +140 ppm relative to CFCl₃.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹[9]

-

C-O-C stretching (aryl ether): Strong absorption around 1240-1260 cm⁻¹

-

C-F stretching: Strong and complex absorptions in the region of 1100-1300 cm⁻¹

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 208. The fragmentation pattern will likely involve:

-

Alpha-cleavage: Cleavage of the C-C bond next to the oxygen atom.

-

Cleavage of the ether bond: This can result in fragments corresponding to the p-methylphenoxide radical and the tetrafluoroethyl cation, or the p-methylphenyl cation and the tetrafluoroethoxy radical. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[10]

Potential Applications

The unique properties of 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene make it a valuable compound in several high-technology fields.

Liquid Crystals

Fluorinated compounds are extensively used in liquid crystal displays (LCDs) to tune the dielectric anisotropy, viscosity, and other physical properties of the liquid crystal mixtures.[3] The introduction of the tetrafluoroethoxy group can influence the mesomorphic properties and enhance the performance of the display. The methyl group can also play a role in modifying the molecular packing and transition temperatures.[11]

Drug Discovery and Development

The incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The tetrafluoroethoxy group can act as a lipophilic and metabolically stable bioisostere for other functional groups. The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can also have profound effects on the pharmacological properties of a molecule.[12][13] 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene can serve as a key building block for the synthesis of more complex bioactive molecules.[11][14]

Advanced Materials

The thermal and chemical stability imparted by the fluorinated ether moiety makes this compound a potential precursor for the synthesis of high-performance polymers and other advanced materials. Fluorinated aromatic compounds are used in the production of polymers, plastics, and fibers with desirable mechanical and thermal properties.[15]

Safety and Handling

Detailed safety information for 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene is not extensively documented. However, based on related fluorinated aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is expected to be a flammable liquid and an irritant.

Conclusion

1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic ether with a unique combination of structural features that make it a compound of considerable interest. This guide has provided a detailed overview of its structure, properties, and a plausible synthetic route. The predicted spectroscopic data serves as a valuable reference for its characterization. The potential applications in liquid crystals, drug discovery, and materials science highlight the importance of this and related fluorinated compounds in advancing various fields of science and technology. Further research into the specific properties and applications of this molecule is warranted to fully exploit its potential.

References

- DE4333837B4 - 4-fluorobenzenes and their use in liquid-crystal mixtures - Google Patents. (n.d.).

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - MDPI. (2022, August 8). Retrieved January 23, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 23, 2026, from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15). Retrieved January 23, 2026, from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved January 23, 2026, from [Link]

-

mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry - YouTube. (2021, August 11). Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube. (2023, January 25). Retrieved January 23, 2026, from [Link]

-

1737-11-7 | this compound - Alachem Co., Ltd. (n.d.). Retrieved January 23, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 23, 2026, from [Link]

-

Liquid crystal compositions - European Patent Office - EP 0466573 B1. (n.d.). Retrieved January 23, 2026, from [Link]

-

Aromatic Chemistry: Properties and Applications - IJRAR.org. (2014, March). Retrieved January 23, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 23, 2026, from [Link]

-

Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 23, 2026, from [Link]

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents. (n.d.).

-

† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved January 23, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]

-

Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved January 23, 2026, from [Link]

-

Modelling of structure and interpretation of IR absorption spectra for crystals of substituted aryl propargyl ethers of phenols - ResearchGate. (2025, August 6). Retrieved January 23, 2026, from [Link]

-

NEMATIC LIQUID CRYSTAL COMPOSITION AND LIQUID CRYSTAL DISPLAY DEVICE USING SAME - Patent 2933308 - EPO. (n.d.). Retrieved January 23, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved January 23, 2026, from [Link]

-

Inhibitory and inductive effects of 4- or 5-methyl-2-mercaptobenzimidazole, thyrotoxic and hepatotoxic rubber antioxidants, on several forms of cytochrome P450 in primary cultured rat and human hepatocytes - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

A novel synthesis of 1,4-Bis[(Subsitutedphenyl)-2,4-Dithiobiureto] benzene. (2023, May 25). Retrieved January 23, 2026, from [Link]

-

Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF - ResearchGate. (2025, October 29). Retrieved January 23, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]

-

Complete assignment of the1H and13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones - ResearchGate. (2025, August 6). Retrieved January 23, 2026, from [Link]

-

C103-E152 FTIR TALK LETTER Vol.43 - Shimadzu. (n.d.). Retrieved January 23, 2026, from [Link]

- US4309304A - Liquid crystal compositions for multiplexed displays - Google Patents. (n.d.).

-

New Frontiers and Developing Applications in 19F NMR - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

4 - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PubMed. (2023, August 15). Retrieved January 23, 2026, from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved January 23, 2026, from [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU. (n.d.). Retrieved January 23, 2026, from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 23, 2026, from [Link]

- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents. (n.d.).

-

-

13C NMR Spectroscopy. (n.d.). Retrieved January 23, 2026, from [Link]

-

-

A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2) - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022, November 7). Retrieved January 23, 2026, from [Link]

Sources

- 1. This compound | 1737-11-7 [chemicalbook.com]

- 2. 1737-11-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. DE4333837B4 - 4-fluorobenzenes and their use in liquid-crystal mixtures - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

4-(1,1,2,2-Tetrafluoroethoxy)toluene safety and handling

An In-Depth Technical Guide to the Safety and Handling of 4-(1,1,2,2-Tetrafluoroethoxy)toluene

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a detailed technical overview of the safety protocols and handling procedures for this compound. As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but the scientific rationale underpinning each recommendation, ensuring a culture of safety and experimental integrity.

Preamble: A Note on Data Specificity

Section 1: Compound Profile and Physicochemical Properties

This compound is an aromatic ether. The toluene backbone suggests potential hazards associated with aromatic hydrocarbons, while the tetrafluoroethoxy group introduces considerations typical of fluorinated compounds. Understanding its physical properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 1737-11-7 | [1][2] |

| Molecular Formula | C9H8F4O | [2][3] |

| Molecular Weight | 208.16 g/mol | [3] |

| Boiling Point | 67-69°C at 14 mmHg | [2][3] |

Note: The provided boiling point is under reduced pressure. The boiling point at atmospheric pressure will be significantly higher.

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound can be inferred from its structure and available GHS classifications for similar compounds.

GHS Hazard Statements: H227 (Combustible liquid), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]

Toxicological Hazards

The "harmful" classification for ingestion, skin contact, and inhalation necessitates stringent measures to prevent exposure.[3]

-

Inhalation: The toluene moiety suggests potential for central nervous system (CNS) effects, such as dizziness, drowsiness, and headache.[4][5][6] Chronic exposure to toluene is associated with neurotoxicity.[4][7] While the tetrafluoroethoxy group's specific toxicity is not well-documented, many fluorinated compounds can be toxic.

-

Skin and Eye Contact: The compound is classified as harmful in contact with skin.[3] It may cause irritation upon direct contact. The defatting nature of toluene-like solvents can lead to dryness and cracking of the skin with prolonged exposure.[8]

-

Ingestion: Ingestion is expected to be harmful. Aspiration into the lungs, a known hazard for toluene, could lead to chemical pneumonitis.[8]

Physical and Chemical Hazards

-

Flammability: Classified as a combustible liquid (H227), it has a flash point, meaning it can ignite when exposed to an ignition source.[3] Vapors may form explosive mixtures with air.[8]

-

Reactivity: While generally stable, it may react with strong oxidizing agents, a common characteristic of ethers and aromatic compounds.[8] Peroxide formation, a known risk for some ethers, should be considered, especially if the material has been stored for an extended period.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] This is the primary defense against inhalation exposure.

-

Ignition Source Control: Due to its combustible nature, all sources of ignition (open flames, sparks, hot surfaces) must be excluded from the handling area.[8][9] Use of intrinsically safe or explosion-proof equipment is recommended.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]

-

Hand Protection: Chemically resistant gloves are required. Given the aromatic and fluorinated nature of the compound, nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always consult the glove manufacturer's compatibility data.

-

Skin and Body Protection: A laboratory coat must be worn.[11] For larger quantities or tasks with a high splash potential, a chemically resistant apron is advisable.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted respirator with an organic vapor cartridge is necessary.[12]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to minimizing risk.

Handling

-

General Precautions: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists. Wash hands thoroughly after handling, even if gloves were worn.[13]

-

Dispensing: When transferring or dispensing the liquid, use only non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[9]

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

Storage

-

Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[8][9][10]

-

Containers: Keep containers tightly closed when not in use.[8][9]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[9][10]

Section 5: Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

Spills and Leaks

-

Small Spills: For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for proper disposal.

-

Large Spills: Evacuate the area immediately. If safe to do so, contain the spill to prevent it from entering drains. Contact your institution's environmental health and safety (EHS) department.

First Aid

-

Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][14] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][14] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

Section 6: Waste Disposal

All waste containing this compound must be handled as hazardous waste.

-

Containerization: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures. Do not dispose of this chemical down the drain.[15]

Section 7: Experimental Workflow Diagrams

The following diagrams illustrate key safety-related workflows.

Caption: General workflow for safely handling this compound.

Caption: First aid procedures for exposure to this compound.

References

- Safety Data Sheet. (2015-03-19). OSHA.

- Safety Data Sheet: Toluene. Carl ROTH.

- Toluene - SAFETY DATA SHEET. (2009-06-11).

- Toluene Safety Data Sheet. (2025-07-08). Sigma-Aldrich.

- SAFETY DATA SHEET Toluene BDH1151.

- Safety Data Sheet Toluene. (2021-11-04). Redox.

- This compound | 1737-11-7. (2023-01-11). ChemicalBook.

- Toluene Toxicity. (2024-01-11). StatPearls - NCBI Bookshelf - NIH.

- Toluene. CCOHS.

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022-02-01). ACS Chemical Health & Safety.

- Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.

- How to Safely Work with Toluene. (2021-06-09). International Enviroguard.

- Safety and handling of fluorinated organic compounds. Benchchem.

- Toluene Toxicity: Practice Essentials, Pathophysiology, Etiology. (2025-02-26). Medscape Reference.

- Safety Guide in the laboratories, College of Science.

- Toluene: toxicological overview. (2024-09-05). GOV.UK.

- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025-07-29). ACS Publications.

- This compound | 1737-11-7. INDOFINE Chemical Company.

- This compound.

Sources

- 1. This compound | 1737-11-7 [chemicalbook.com]

- 2. This compound | 1737-11-7 | INDOFINE Chemical Company [indofinechemical.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Toluene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CCOHS: Toluene [ccohs.ca]

- 6. gov.uk [gov.uk]

- 7. Toluene Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 8. osha.gov [osha.gov]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sciences.ksu.edu.sa [sciences.ksu.edu.sa]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. int-enviroguard.com [int-enviroguard.com]

- 15. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)toluene for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 4-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS No. 1737-11-7), a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its commercial availability, chemical properties, synthesis, quality control, and safe handling.

Introduction: The Role of Fluorinated Building Blocks in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Fluorination can enhance metabolic stability, improve receptor binding affinity, and modify lipophilicity, making it a powerful strategy in drug design.[1] this compound serves as a valuable building block, providing a tetrafluoroethoxy moiety that can impart these desirable characteristics to a target molecule. This guide will delve into the practical aspects of sourcing and utilizing this versatile reagent.

Commercial Availability and Supplier Overview

This compound is readily available from a variety of commercial suppliers, ranging from large-scale manufacturers to specialized chemical providers. The choice of supplier will often depend on the required quantity, purity, and the specific needs of the research or development project.

Below is a comparative table of prominent suppliers offering this compound:

| Supplier | Location(s) | Typical Purity | Notes |

| Alachem Co., Ltd. | Japan, China, India, USA | 97% | Offers documentation such as COA, SDS, and synthesis route. |

| Fluorochem | United Kingdom | 98.0% | Provides detailed hazard and transport information. |

| INDOFINE Chemical Company | USA | 98% | Offers various pack sizes and bulk ordering. |

| ChemicalBook | Online Marketplace | Varies | A platform listing multiple suppliers, primarily from China and India. |

| Fluoropharm | China | Not specified | Specializes in fluorinated pharmaceutical intermediates. |

This table is not exhaustive and is intended to provide a representative sample of available suppliers. Researchers should conduct their own due diligence when selecting a supplier.

Physicochemical Properties and Specifications

Understanding the physical and chemical properties of this compound is crucial for its effective use in experimental work.

| Property | Value | Source |

| CAS Number | 1737-11-7 | [2] |

| Molecular Formula | C₉H₈F₄O | [3] |

| Molecular Weight | 208.16 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 67-69 °C at 14 mmHg | [2] |

| Density | 1.25 g/cm³ | [2] |

| Refractive Index | 1.422 | [2] |

| Flash Point | 61.5 °C | [2] |

Synthesis and Mechanistic Insights

While many commercial suppliers offer this compound, understanding its synthesis is crucial for anticipating potential impurities. A common synthetic route involves the reaction of p-cresol with tetrafluoroethylene under basic conditions.

Caption: General synthesis pathway for this compound.

Experimental Protocol: A Representative Synthesis

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Deprotonation of p-Cresol: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve p-cresol (1.0 eq) in a suitable aprotic solvent such as DMF or DMSO.

-

Add a strong base, such as potassium hydroxide (1.1 eq), portion-wise at room temperature.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the potassium cresolate.

-

Addition of Tetrafluoroethylene (TFE): Carefully introduce TFE gas into the reaction mixture via a subsurface sparge tube. TFE is a flammable and potentially explosive gas; handle with extreme caution in a well-ventilated fume hood.

-

Maintain the reaction temperature as determined by optimization, typically between 80-120 °C.

-

Monitor the reaction progress by GC-MS or TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Quality Control and Analytical Characterization

For researchers and drug development professionals, ensuring the purity and identity of starting materials is paramount. Several analytical techniques are employed for the quality control of this compound.

Key Quality Control Parameters:

-

Purity Assessment: Typically determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.

-

Identity Confirmation: Confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

-

Residual Solvents: Analyzed by headspace GC.

-

Water Content: Determined by Karl Fischer titration.

Expected NMR Spectral Data:

-

¹H NMR:

-

A singlet for the methyl (CH₃) protons.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

A triplet of triplets for the proton on the tetrafluoroethoxy group (-OCHF₂), due to coupling with the adjacent CF₂ group.

-

-

¹⁹F NMR:

-

Two distinct signals, each a multiplet, corresponding to the two different fluorine environments (-OCF₂- and -CHF₂). 19F NMR is particularly useful for identifying fluorinated impurities.[6]

-

Safe Handling and Storage

This compound, like many ether compounds, requires careful handling and storage to minimize risks.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[7][8]

-

Body Protection: A flame-resistant lab coat and appropriate street clothing (long pants, closed-toe shoes).

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from sources of ignition, heat, and direct sunlight.[1][7]

-

Segregate from strong oxidizing agents, acids, and bases.[1][7][9]

-

As an ether, it has the potential to form explosive peroxides over time, especially when exposed to air and light. It is advisable to date containers upon opening and test for peroxides before use if stored for an extended period.[8]

Caption: A workflow for the safe handling of this compound.

Applications in Research and Development

The unique properties imparted by the tetrafluoroethoxy group make this compound a valuable intermediate in several areas:

-

Medicinal Chemistry: Used as a building block to introduce the tetrafluoroethoxy moiety into drug candidates, potentially improving their metabolic stability and pharmacokinetic profiles.

-

Agrochemicals: Incorporated into novel pesticides and herbicides to enhance their efficacy and environmental persistence.

-

Materials Science: Utilized in the synthesis of specialty polymers and liquid crystals with tailored properties.[5]

Conclusion

This compound is a commercially accessible and synthetically versatile fluorinated building block. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and development. By carefully selecting suppliers, implementing robust quality control measures, and adhering to safety protocols, researchers can confidently incorporate this valuable reagent into their synthetic strategies to advance the fields of medicine, agriculture, and materials science.

References

-

Purdue University. Diethyl Ether. [Link]

-

Hassan, H., et al. (2015). Convenient and Efficient Method for Quality Control Analysis of 18F-Fluorocholine: For a Small Scale GMP-based Radiopharmaceuticals Laboratory Set-up. PubMed, 26013570. [Link]

-

Okaru, A. O., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(36), 4636-4645. [Link]

-

University of California, Santa Barbara. Diethyl Ether - Standard Operating Procedure. [Link]

-

Hassan, H., et al. (2015). Convenient and Efficient Method for Quality Control Analysis of 18F-Fluorocholine: For a Small Scale GMP-based Radiopharmaceuticals Laboratory Set-up. ResearchGate. [Link]

-

International Atomic Energy Agency. Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. [Link]

-

University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

-

University of Nevada, Reno. Use of Ether. [Link]

-

Diva-Portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

-

CAS Common Chemistry. 1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene. [Link]

Sources

- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 2. This compound | 1737-11-7 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. labsolu.ca [labsolu.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. purdue.edu [purdue.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. nottingham.ac.uk [nottingham.ac.uk]

An In-Depth Technical Guide on the Lipophilicity and Electronic Properties of the Tetrafluoroethoxy Group

Introduction: The Rise of Fluorinated Groups in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to its biological target.[3][4] While the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups have been extensively studied and utilized, emerging fluorinated substituents offer a more nuanced palette for fine-tuning molecular properties.[5] Among these, the tetrafluoroethoxy group (-OCH2CF2H) has garnered significant interest. This guide provides a comprehensive technical overview of the core physicochemical properties of the tetrafluoroethoxy group—lipophilicity and electronic effects—offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Lipophilicity - A Balancing Act for Drug Efficacy

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] A compound's lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), must be carefully balanced. Insufficient lipophilicity can lead to poor membrane permeability, while excessive lipophilicity can result in poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[8]

The Lipophilicity of the Tetrafluoroethoxy Group in Context

To provide a comparative perspective, the table below situates the tetrafluoroethoxy group among other common substituents in drug design.

| Substituent | Hansch π Value (approx.) | Key Characteristics |

| -H | 0.00 | Reference |

| -CH3 | 0.50 | Moderately lipophilic |

| -OCH3 | -0.02 | Slightly hydrophilic |

| -CF3 | 0.88 | Highly lipophilic |

| -OCHF2CF2H | Estimated > 1.0 | Lipophilic, potential for H-bond donation |

| -OCF3 | 1.04 | Highly lipophilic, metabolically stable |

Note: The π value for the tetrafluoroethoxy group is an estimation based on its structure and comparison to similar fluorinated groups.

The 1,1,2,2-tetrafluoroethyl (CF2CF2H) group, a structural component of the tetrafluoroethoxy group, is known to improve the lipophilicity of molecules.[9] This suggests that the ether linkage in the tetrafluoroethoxy group will further enhance this lipophilic character.

Experimental Protocol: Determination of Lipophilicity via RP-TLC

A reliable and accessible method for experimentally determining the lipophilicity of a series of compounds is Reversed-Phase Thin-Layer Chromatography (RP-TLC).[10]

Objective: To determine the RM value, a measure of lipophilicity, for a compound containing a tetrafluoroethoxy group.

Materials:

-

RP-18 F254s TLC plates

-

Developing chamber

-

Mobile phase: A mixture of an organic modifier (e.g., acetone, acetonitrile) and an aqueous buffer (e.g., Tris-HCl, pH 7.4).[10]

-

Sample solutions of the test compound and a reference compound in a suitable solvent (e.g., chloroform, methanol).[10]

-

Visualization system (e.g., UV lamp at 254 nm).

Methodology:

-

Plate Preparation: Mark a starting line approximately 1 cm from the bottom of the RP-18 TLC plate.

-

Sample Application: Apply a small spot (1-2 µL) of the sample solution to the starting line.[10]

-

Chromatographic Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and mark their centers.

-